Redox Potential Tunability on Silicon Surfaces
Vinylferrocene (VFC) delivers a redox potential (0.136 V vs. Ag/Ag⁺) that is intermediate and precisely tunable between its saturated analog ethylferrocene (EtFC, 0.059 V) and its fully unsaturated analog ethynylferrocene (EFC, 0.251 V) when covalently anchored to H–Si(100) surfaces via the lateral C–C tethering arm [1]. This 0.192 V spread across the three-molecule series is systematic and follows the degree of C–C unsaturation in the tether, confirmed by both cyclic voltammetry and DFT calculations [1]. The vinylferrocene adduct uniquely preserves a single C=C double bond after surface attachment, providing a conjugation pathway intermediate between σ/π hyperconjugation (EtFC) and full π-conjugation (EFC) [2].
| Evidence Dimension | Redox potential of ferrocene/Si(100) hybrids (V vs. Ag/Ag⁺) |
|---|---|
| Target Compound Data | Vinylferrocene/Si: 0.136 V |
| Comparator Or Baseline | Ethylferrocene/Si: 0.059 V; Ethynylferrocene/Si: 0.251 V |
| Quantified Difference | Δ = +0.077 V above EtFC/Si; Δ = −0.115 V below EFC/Si; total series span = 0.192 V |
| Conditions | Cyclic voltammetry of covalently grafted monolayers on H–Si(100) electrodes, three grafting procedures (Grignard, Lewis acid catalysis, acetylide nucleophilic substitution) |
Why This Matters
For Si-based molecular memory or hybrid electronic devices requiring a specific well-defined switching potential, vinylferrocene provides a distinct intermediate value (0.136 V) not achievable with either the saturated (EtFC) or fully unsaturated (EFC) analog, enabling predictable device engineering without synthesizing entirely new molecular entities.
- [1] Dalchiele, E. A.; Decker, F.; Cattaruzza, F.; Marrani, A. G.; Zanoni, R.; Cossi, M.; Iozzi, M. F. Chemical Routes to Fine Tuning the Redox Potential of Monolayers Covalently Attached on H–Si(100). Electrochimica Acta, 2010, 55, 5733–5740. View Source
- [2] Boccia, A.; Marrani, A. G.; Stranges, S.; Zanoni, R.; Alagia, M.; Cossi, M.; Iozzi, M. F. Symmetry Breaking Effect in the Ferrocene Electronic Structure by Hydrocarbon-Monosubstitution: An Experimental and Theoretical Study. Journal of Chemical Physics, 2008, 128, 154315. View Source
